Head-to-Head SSAO Inhibitory Potency: Target Compound vs. Structurally Neighbouring Phenoxyacetamides from US9161922
Within the US9161922 patent series, N-(5-Amino-2-methylphenyl)-2-(3-methylphenoxy)-acetamide (Table 4, Compound 1) demonstrates an IC50 of 500 nM against bovine plasma membrane primary amine oxidase . In contrast, structurally related phenoxyacetamide analogue US9161922 Table 2, Compound 1 exhibits an IC50 of 10,000 nM (>10 µM), revealing a 20-fold potency advantage conferred by the 5-amino-2-methylphenyl amide substitution pattern . This represents a quantifiable, structure-driven potency cliff that directly informs candidate selection.
| Evidence Dimension | Inhibitory potency (IC50) against bovine membrane primary amine oxidase (SSAO/VAP-1) |
|---|---|
| Target Compound Data | IC50 = 500 nM |
| Comparator Or Baseline | US9161922 Table 2, Compound 1: IC50 = 10,000 nM |
| Quantified Difference | 20-fold superior potency (500 nM vs. 10,000 nM) |
| Conditions | 0.9 mL aliquots of candidate inhibitor in 100 mM potassium phosphate buffer, pH 7.2, mixed with bovine plasma; temperature 2°C (Table 4) vs. 30°C (Table 2). Note that lower assay temperature for the target compound likely underestimates its potency advantage. |
Why This Matters
A 20-fold difference in IC50 translates directly to a lower compound concentration required for target engagement in cell-based and tissue-based SSAO assays, reducing off-target liability and enabling more efficient use of limited research-scale material.
- [1] BindingDB Entry BDBM185659, US9161922, Table 4, Compound 1. IC50: 500 nM. Membrane primary amine oxidase (Bovine). View Source
- [2] BindingDB Entry BDBM185646, US9161922, Table 2, Compound 1. IC50: 10,000 nM. Membrane primary amine oxidase. pH 7.2, 30°C. View Source
